

# Utilizing pAUR Vectors for Aureobasidin A-Based Selection in Yeast

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## Compound of Interest

Compound Name: Aureobasidin I

Cat. No.: B15181467

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## Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Aureobasidin A (AbA) is a potent cyclic depsipeptide antibiotic that is highly effective against the yeast *Saccharomyces cerevisiae* and other fungal species.[1][2][3] Its mechanism of action involves the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the sphingolipid biosynthesis pathway encoded by the AUR1 gene.[2][4][5] This inhibition disrupts cell membrane integrity, leading to cell death.[6] A specific mutation in the AUR1 gene, known as AUR1-C, confers dominant resistance to AbA.[1][2][4] This resistance mechanism forms the basis of a powerful selection system for yeast transformation and protein-protein interaction studies.

pAUR vectors are a series of *E. coli*-yeast shuttle vectors that carry the AUR1-C gene as a selectable marker.[7] Transformation of yeast with a pAUR vector allows for the direct selection of transformants on media containing Aureobasidin A. This system offers significant advantages over traditional auxotrophic markers, including a lower background and the ability to be used in wild-type yeast strains without the need for specific mutations.[1][7]

These application notes provide detailed protocols and supporting data for the effective utilization of pAUR vectors and Aureobasidin A selection in research and drug development.

## Data Presentation

Table 1: Aureobasidin A (AbA) Working Concentrations for Selection

Organism	AbA Concentration (µg/mL)	Vector Type	Reference
Saccharomyces cerevisiae	0.1 - 0.5	pAUR Plasmids	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Saccharomyces cerevisiae	0.5	pAbAi (Yeast One-Hybrid)	<a href="#">[5]</a>
Saccharomyces cerevisiae	5.0 (for studying fungicidal action)	N/A	<a href="#">[6]</a>
Schizosaccharomyces pombe	0.1 - 5.0	pAUR224	<a href="#">[8]</a>
Aspergillus nidulans	0.1 - 5.0	pAUR316	<a href="#">[8]</a>

Table 2: Overview of Common pAUR Vector Types

Vector Name	Vector Type	Key Features	Common Application	Reference
pAUR101	Integrating (YIp)	Integrates into the yeast chromosome via homologous recombination for stable gene expression.	Stable expression of a target gene.	[7]
pAUR112	Episomal (YEpl)	Contains the 2-micron origin for high-copy number replication.	High-level protein expression.	[7]
pAUR123	Centromeric (YCp)	Contains a centromere sequence (CEN/ARS) for stable, low-copy-number maintenance.	Studies requiring regulated, single-copy gene expression.	[7]
pAUR135	Expression	Includes a promoter (e.g., ADH1) for constitutive or inducible gene expression.	Regulated protein expression studies.	[7]
pAbAi	Bait Vector (Y1H)	Contains the URA3 reporter gene upstream of the AUR1-C reporter gene for yeast one-hybrid screening.	Yeast One-Hybrid (Y1H) assays to identify protein-DNA interactions.	[5]

## Experimental Protocols

### Protocol 1: Preparation of Aureobasidin A Stock Solution

- Materials:
  - Aureobasidin A (lyophilized powder)
  - Methanol or Ethanol (ACS grade or higher)
  - Sterile microcentrifuge tubes
  - Vortex mixer
- Procedure:
  1. Aseptically weigh the desired amount of Aureobasidin A powder.
  2. Dissolve the powder in methanol or ethanol to a final concentration of 1 mg/mL.[\[4\]](#)[\[8\]](#)
  3. Vortex thoroughly until the powder is completely dissolved.
  4. Store the stock solution at -20°C for up to one year.[\[4\]](#) The reconstituted solution can be stored at 4°C for shorter periods.[\[8\]](#)

### Protocol 2: Yeast Transformation using the Lithium Acetate (LiAc)/Single-Stranded Carrier DNA (ssDNA)/Polyethylene Glycol (PEG) Method

This protocol is a standard method for achieving high-efficiency transformation of yeast cells.

- Materials:
  - Yeast strain to be transformed
  - YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

- pAUR vector DNA (0.1-1.0 µg)
- 1 M Lithium Acetate (LiAc), sterile
- 50% (w/v) Polyethylene Glycol (PEG 3350), sterile
- Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL
- TE buffer (10 mM Tris-HCl, pH 7.5, 1 mM EDTA)
- Sterile water
- YPD agar plates containing the appropriate concentration of Aureobasidin A (refer to Table 1)
- Incubator at 30°C
- Water bath at 42°C
- Spectrophotometer
- Procedure:
  1. Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
  2. The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of approximately 0.2.
  3. Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8.
  4. Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
  5. Wash the cell pellet with 25 mL of sterile water and centrifuge again.
  6. Resuspend the cells in 1 mL of sterile 1 M LiAc and transfer to a microcentrifuge tube.
  7. Pellet the cells by centrifugation and remove the supernatant.

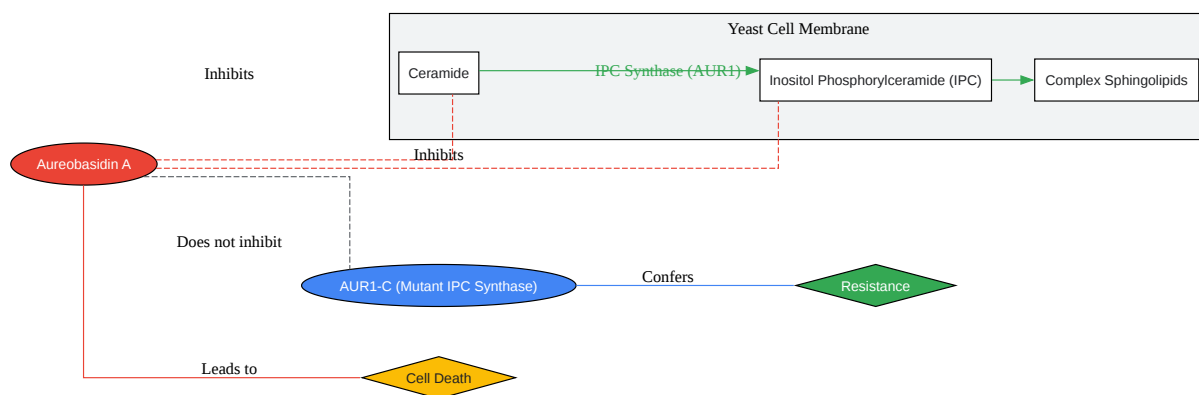
8. Resuspend the cells in 400  $\mu\text{L}$  of 1 M LiAc to a final volume of 500  $\mu\text{L}$  (approximately  $2 \times 10^9$  cells/mL).[9]
9. Boil a sample of the single-stranded carrier DNA for 5 minutes and immediately chill on ice.
10. In a sterile microcentrifuge tube, mix the following in order:
  - 240  $\mu\text{L}$  of 50% PEG
  - 36  $\mu\text{L}$  of 1 M LiAc
  - 25  $\mu\text{L}$  of boiled single-stranded carrier DNA
  - 50  $\mu\text{L}$  of the prepared yeast cell suspension
  - 1-5  $\mu\text{L}$  of pAUR vector DNA (0.1-1.0  $\mu\text{g}$ ) in TE buffer or water
11. Vortex the mixture gently for 10 seconds.
12. Incubate at 30°C for 30 minutes with shaking.
13. Heat shock the cells at 42°C for 15-20 minutes.
14. Pellet the cells by centrifugation at 8,000 x g for 1 minute.
15. Carefully remove the supernatant.
16. Resuspend the cell pellet in 200-1000  $\mu\text{L}$  of sterile water.
17. Plate 100-200  $\mu\text{L}$  of the cell suspension onto YPD agar plates containing the appropriate concentration of Aureobasidin A.
18. Incubate the plates at 30°C for 3-5 days, or until colonies appear.

## Protocol 3: Selection of Transformants and Verification

- Materials:

- YPD agar plates with Aureobasidin A from Protocol 2
- Sterile toothpicks or inoculation loops
- Liquid YPD medium containing Aureobasidin A
- PCR reagents for colony PCR
- Plasmid DNA miniprep kit (yeast compatible)
- Procedure:
  1. Primary Selection: After incubation, colonies that appear on the Aureobasidin A-containing plates are putative transformants. The number of background colonies is typically very low with AbA selection.[\[1\]](#)[\[2\]](#)
  2. Verification by Patching: Pick individual colonies with a sterile toothpick and patch them onto a fresh YPD plate containing Aureobasidin A to confirm resistance. Also, patch onto a non-selective YPD plate as a growth control.
  3. Verification by PCR (Optional): Perform colony PCR on the putative transformants to verify the presence of the integrated or episomal pAUR vector. Design primers specific to the inserted gene or a region of the pAUR vector.
  4. Verification by Plasmid Rescue (for episomal vectors): Inoculate a confirmed transformant into liquid YPD medium containing Aureobasidin A and grow overnight. Extract the plasmid DNA using a yeast plasmid miniprep kit. The rescued plasmid can then be analyzed by restriction digest or sequencing.

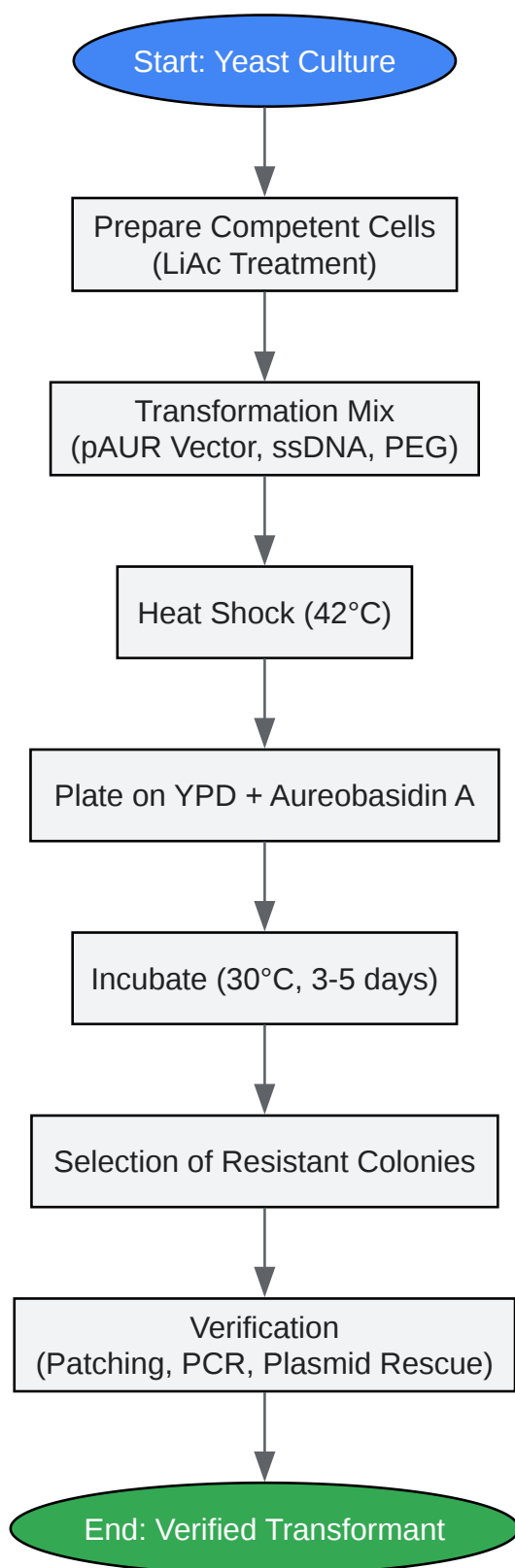
## Visualizations



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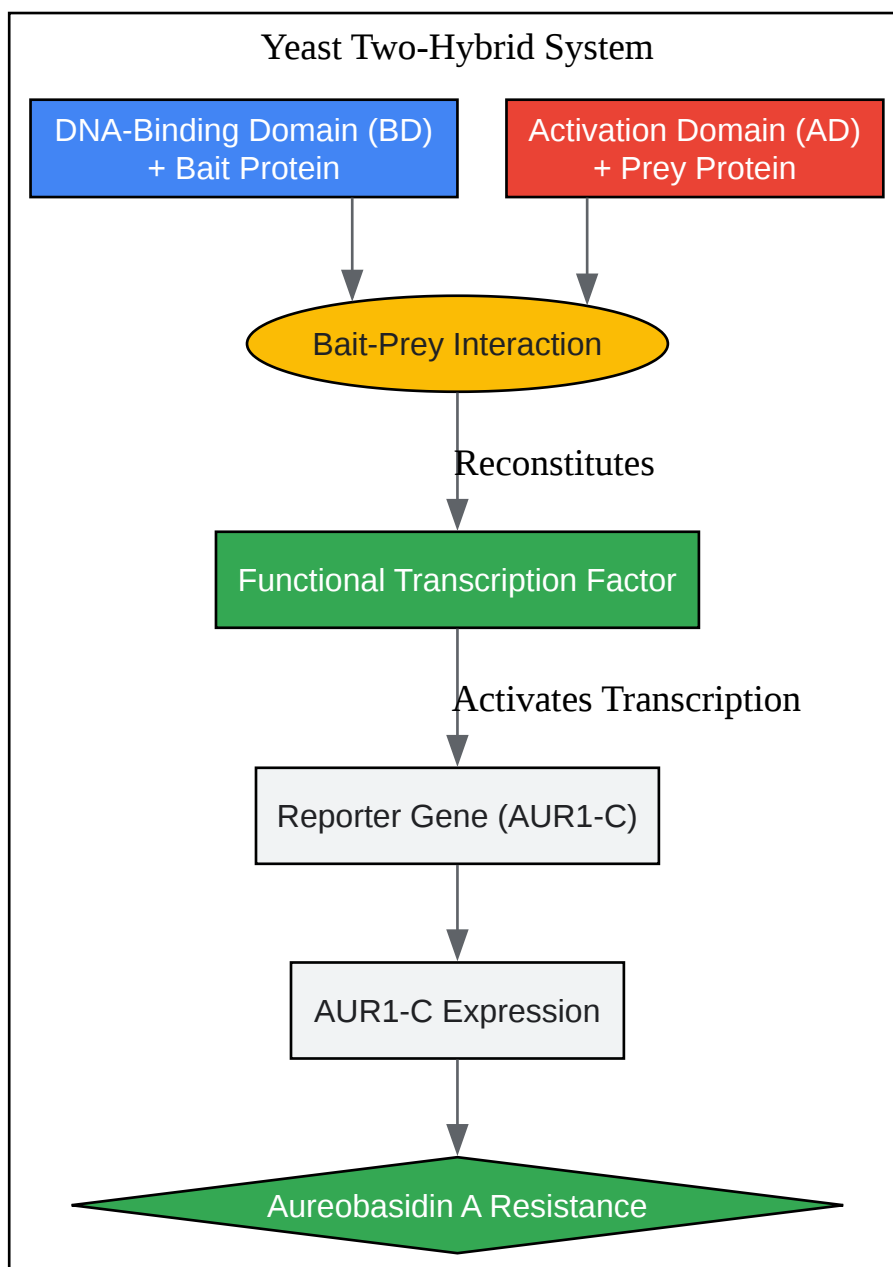
Caption: Mechanism of Aureobasidin A action and resistance.





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Caption: Workflow for yeast transformation with pAUR vectors.



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Caption: Logic of AbA selection in Yeast Two-Hybrid assays.

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